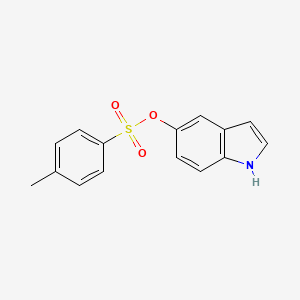
5-(Para-toluenesulfonyloxy)indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Para-toluenesulfonyloxy)indole: is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological significance
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Para-toluenesulfonyloxy)indole typically involves the introduction of the para-toluenesulfonyloxy group to the indole core. One common method is the reaction of indole with para-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 5-(Para-toluenesulfonyloxy)indole can undergo various chemical reactions, including:
Substitution Reactions: The para-toluenesulfonyloxy group can be replaced by other nucleophiles, leading to the formation of different indole derivatives.
Oxidation Reactions: The indole core can be oxidized to form indolenine or other oxidized products.
Reduction Reactions: Reduction of the indole core can yield indoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed:
Substitution Reactions: Various substituted indole derivatives.
Oxidation Reactions: Indolenine and other oxidized indole products.
Reduction Reactions: Indoline derivatives.
Scientific Research Applications
Chemistry: 5-(Para-toluenesulfonyloxy)indole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and material science.
Biology: In biological research, this compound is used to study the structure-activity relationships of indole-based compounds. It helps in understanding the interactions of indole derivatives with biological targets such as enzymes and receptors.
Medicine: The compound has potential applications in drug discovery and development. Indole derivatives are known for their therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities. This compound can be used to develop new pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 5-(Para-toluenesulfonyloxy)indole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The para-toluenesulfonyloxy group can enhance the binding affinity of the indole core to these targets, leading to specific biological effects. The exact pathways involved may vary depending on the target and the context of the study.
Comparison with Similar Compounds
Indole: The parent compound of 5-(Para-toluenesulfonyloxy)indole, known for its wide range of biological activities.
5-Bromoindole: A halogenated indole derivative with applications in organic synthesis and medicinal chemistry.
5-Nitroindole: An indole derivative with potential antimicrobial and anticancer properties.
Uniqueness: this compound is unique due to the presence of the para-toluenesulfonyloxy group, which enhances its reactivity and potential applications. This functional group allows for selective modifications and derivatizations, making it a versatile compound in various fields of research.
Properties
Molecular Formula |
C15H13NO3S |
|---|---|
Molecular Weight |
287.3 g/mol |
IUPAC Name |
1H-indol-5-yl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H13NO3S/c1-11-2-5-14(6-3-11)20(17,18)19-13-4-7-15-12(10-13)8-9-16-15/h2-10,16H,1H3 |
InChI Key |
FMFXOABTHQUAPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


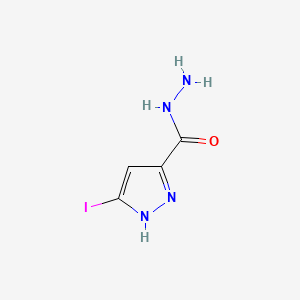
![1-[(Furan-2-yl)methyl]-1,4-diazepane dihydrochloride](/img/structure/B13471656.png)
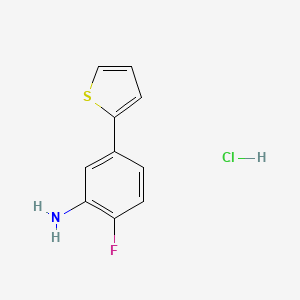
![5-[(Tert-butyldimethylsilyl)oxy]-2-methylaniline](/img/structure/B13471671.png)
![Methyl2-amino-2-{bicyclo[2.1.1]hexan-1-yl}acetatehydrochloride](/img/structure/B13471696.png)
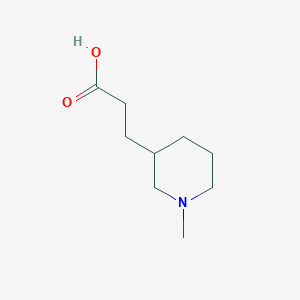
![4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid hydrochloride](/img/structure/B13471705.png)
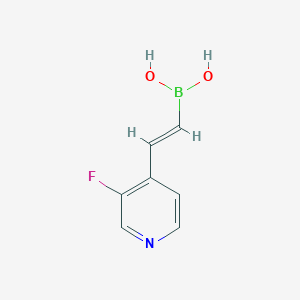
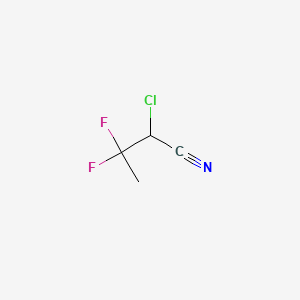
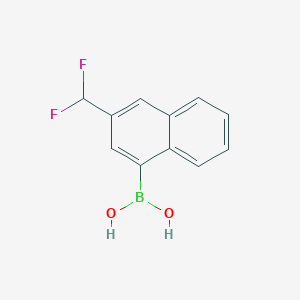
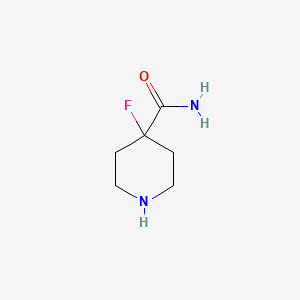

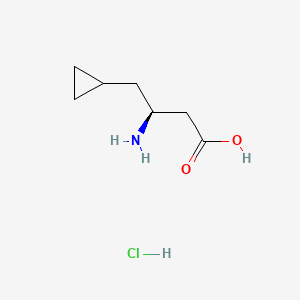
![tert-butyl (2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoate](/img/structure/B13471749.png)
